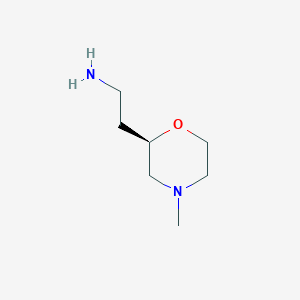![molecular formula C14H11N5O2 B12926236 [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile CAS No. 88710-40-1](/img/structure/B12926236.png)
[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile is a complex organic compound that features a unique structure combining an imidazo[4,5-d]pyridazine core with a methoxyphenoxy acetonitrile moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and applications in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the imidazo[4,5-d]pyridazine core, which can be synthesized through the cyclization of appropriate precursors under specific conditions. The methoxyphenoxy acetonitrile moiety is then introduced via nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput synthesis techniques and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.
Scientific Research Applications
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[4,5-d]pyridazine derivatives and phenoxyacetonitrile analogs. Examples include:
- 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)phenoxy)acetonitrile
- 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-chlorophenoxy)acetonitrile
Uniqueness
What sets 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile apart is its unique combination of the imidazo[4,5-d]pyridazine core with a methoxyphenoxy acetonitrile moiety. This structural arrangement may confer distinct pharmacological properties and enhance its potential as a therapeutic agent.
Properties
CAS No. |
88710-40-1 |
|---|---|
Molecular Formula |
C14H11N5O2 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-[4-(1H-imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C14H11N5O2/c1-20-13-6-9(21-5-4-15)2-3-10(13)14-18-11-7-16-17-8-12(11)19-14/h2-3,6-8H,5H2,1H3,(H,18,19) |
InChI Key |
NNQLEWVIAHPXGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC#N)C2=NC3=CN=NC=C3N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


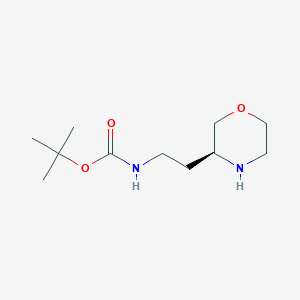

![2-[4-(1H-indol-3-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanol;oxalic acid](/img/structure/B12926157.png)
![[1-oxo-1-(oxolan-2-ylmethylamino)propan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12926159.png)
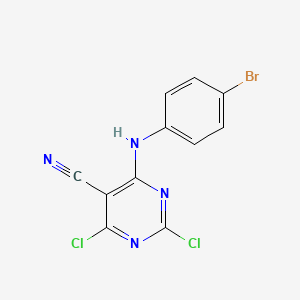
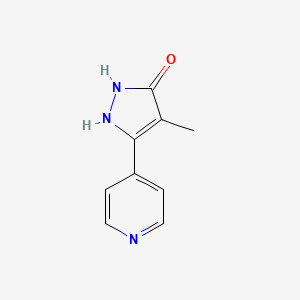
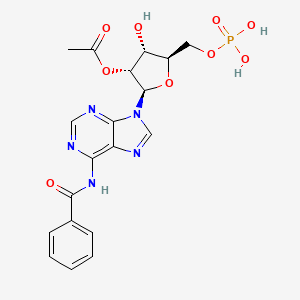
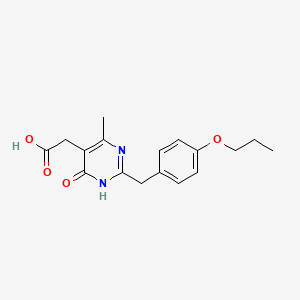
![CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-](/img/structure/B12926187.png)
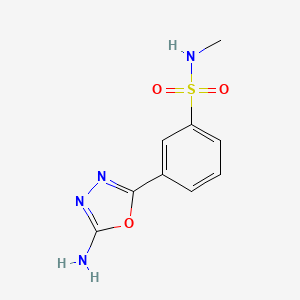
![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hydroxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B12926199.png)
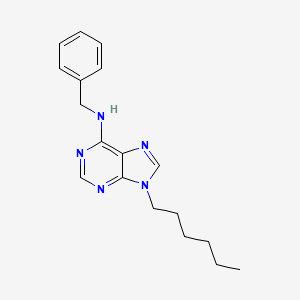
![12-hydroxy-1,10-di(phenanthren-9-yl)-12-sulfanylidene-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B12926220.png)
